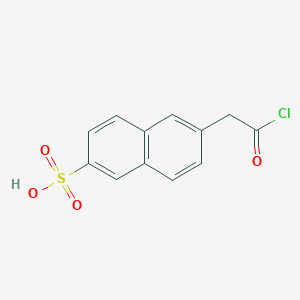
6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid is an organic compound with a complex structure that includes a naphthalene ring substituted with a sulfonic acid group and a chloro-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of the chloro-oxoethyl group. The sulfonation can be achieved using sulfuric acid, which adds a sulfonic acid group to the naphthalene ring. The chloro-oxoethyl group can be introduced through a Friedel-Crafts acylation reaction using chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would typically include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The sulfonic acid group can participate in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Scientific Research Applications
6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.
Mechanism of Action
The mechanism of action of 6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid involves its ability to interact with various molecular targets through its functional groups. The sulfonic acid group can form strong hydrogen bonds, while the chloro-oxoethyl group can participate in electrophilic and nucleophilic reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: Similar structure but lacks the chloro-oxoethyl group.
2-Chloronaphthalene: Contains a chloro group but lacks the sulfonic acid group.
Naphthalene-2,6-disulfonic acid: Contains two sulfonic acid groups but lacks the chloro-oxoethyl group.
Properties
CAS No. |
848415-42-9 |
|---|---|
Molecular Formula |
C12H9ClO4S |
Molecular Weight |
284.72 g/mol |
IUPAC Name |
6-(2-chloro-2-oxoethyl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C12H9ClO4S/c13-12(14)6-8-1-2-10-7-11(18(15,16)17)4-3-9(10)5-8/h1-5,7H,6H2,(H,15,16,17) |
InChI Key |
KAMMNNHSYFZZMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol](/img/structure/B14179848.png)
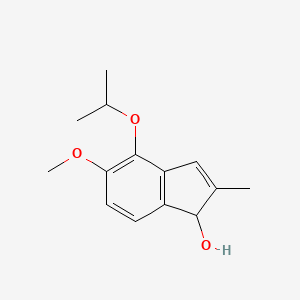
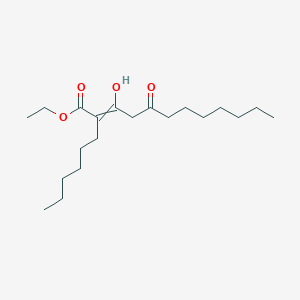
![[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile](/img/structure/B14179861.png)
![[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-](/img/structure/B14179866.png)
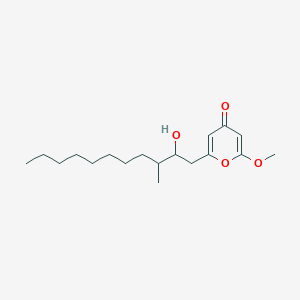

![[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol)](/img/structure/B14179899.png)
![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B14179918.png)
![2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide](/img/structure/B14179926.png)
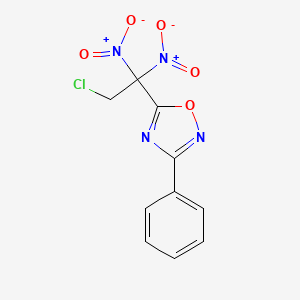
![methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate](/img/structure/B14179937.png)
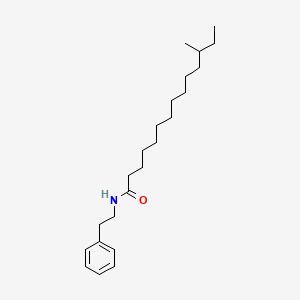
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14179945.png)
